molecular formula C24H17N3OS2 B302783 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302783
M. Wt: 427.5 g/mol
InChI Key: ATXHTPXZIHDDQC-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound with a unique chemical structure that has attracted the attention of researchers in various fields. This compound has shown potential in scientific research due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes, such as tyrosine kinase and topoisomerase. It may also modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit glucose uptake in diabetic cells, and inhibit the growth of various fungi and bacteria. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its diverse biological activities. It has potential in various fields, including cancer research, diabetes research, and neurodegenerative disease research. However, one limitation is its complex chemical structure, which may make it difficult to synthesize and study.

Future Directions

There are many potential future directions for research on 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its diverse biological activities. Additionally, further research could be done to optimize the synthesis method and improve the yield of the compound.

Synthesis Methods

The synthesis of 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves a multistep process. The starting material is 2-aminothiophene-3-carboxylic acid, which is reacted with 4-chloro-2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the corresponding amine, which is further reacted with 4-formylpyridine to form the final product.

Scientific Research Applications

10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown potential in various scientific research applications. It has been studied for its anticancer, antidiabetic, antifungal, antiviral, and antibacterial activities. It has also been studied for its potential in treating neurodegenerative diseases and as a potential therapeutic agent for inflammation.

properties

Product Name

10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C24H17N3OS2

Molecular Weight

427.5 g/mol

IUPAC Name

(14E)-14-(pyridin-4-ylmethylidene)-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C24H17N3OS2/c28-23-20(14-15-9-11-25-12-10-15)30-24-26-21-17-5-2-1-4-16(17)7-8-18(21)22(27(23)24)19-6-3-13-29-19/h1-6,9-14,22H,7-8H2/b20-14+

InChI Key

ATXHTPXZIHDDQC-XSFVSMFZSA-N

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C\C6=CC=NC=C6)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC=NC=C6)S4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC=NC=C6)S4

Origin of Product

United States

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